4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S3/c16-11-6-12(22-8-11)14(18)17-9-15(19,10-3-5-20-7-10)13-2-1-4-21-13/h1-8,19H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXFBVUFLRQFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its anticancer properties, antimicrobial efficacy, and other relevant biological interactions.
The molecular formula of the compound is , with a molecular weight of 346.3 g/mol . The structure features multiple thiophene rings, which are known for their role in enhancing biological activity due to their aromatic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrN O₂S₂ |
| Molecular Weight | 346.3 g/mol |
| CAS Number | 1795296-65-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. Research indicates that these compounds can act as biomimetics of the well-known anticancer drug Combretastatin A-4 (CA-4). A notable study demonstrated that certain thiophene derivatives exhibited significant activity against Hep3B liver cancer cells, with IC50 values as low as 5.46 µM for the most active compounds .
The mechanism by which these compounds exert their anticancer effects involves:
- Tubulin Interaction : The thiophene rings enhance binding to tubulin, similar to CA-4, disrupting microtubule dynamics and leading to cell cycle arrest.
- Spheroid Formation Disruption : Compounds like this compound influence the morphology of cancer cell spheroids, promoting aggregation into globular shapes that hinder tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have evaluated its efficacy against various pathogens. For instance, related thiophene derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL , indicating strong antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Synergistic Effects
Moreover, certain derivatives have displayed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. The presence of halogens and hydroxyl groups has been linked to increased potency against cancer and microbial targets. For example:
- Halogen Substitution : The position and type of halogen substitution on the thiophene ring significantly affect both anticancer and antimicrobial activities.
Case Studies
- Anticancer Study : A study synthesized various thiophene carboxamide derivatives and tested them against Hep3B cells. The results showed that modifications in the substituents led to varying degrees of potency, with some compounds achieving IC50 values below 10 µM , indicating strong potential for further development as anticancer agents .
- Antimicrobial Evaluation : Another study focused on evaluating a series of related thiophene compounds against multiple pathogens. The results indicated that specific modifications not only enhanced antimicrobial activity but also reduced toxicity towards human cells, making them viable candidates for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Thiophene Carboxamides
Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives
Functional and Pharmacological Insights
- Antimicrobial Activity : Analogues like 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide exhibit antibacterial properties, with derivatives showing moderate to good yields (35–84%) in Suzuki-Miyaura reactions . The target compound’s dual thiophenyl groups may enhance binding to bacterial targets through hydrophobic interactions.
- Carbamothioyl Derivatives : The carbamothioyl group in N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide introduces sulfur-mediated hydrogen bonding, which could improve stability in biological systems compared to the target compound’s hydroxyl group .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide?
- Methodology: Multi-step organic synthesis involving condensation reactions and functional group protection/deprotection. For example, thiophene derivatives are often synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages). The hydroxyethyl group may require protection (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions during bromination or amidation steps. Post-synthesis purification typically involves column chromatography and recrystallization .
- Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and temperature to enhance yields.
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodology:
- 1H/13C NMR: Assign peaks for thiophene protons (δ 6.5–7.5 ppm), hydroxyethyl group (δ 1.5–2.5 ppm for CH2, δ 4.0–5.0 ppm for OH), and carboxamide (δ 8.0–8.5 ppm for CONH) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹), amide (N-H, ~3300 cm⁻¹), and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
- Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ ion) .
Q. What crystallographic techniques are used to resolve its 3D structure?
- Methodology: Single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer. Data refinement via SHELXL (for small molecules) or OLEX2 to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Example: In related thiophene carboxamides, dihedral angles between aromatic rings range from 8.5° to 15.4°, influencing supramolecular packing .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodology: Use Gaussian 16 or ORCA software with B3LYP/6-311+G(d,p) basis sets to calculate:
- HOMO-LUMO gaps (indicative of charge-transfer behavior).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. How are structure-activity relationships (SARs) analyzed for biological activity?
- Methodology:
- In vitro assays: Test against bacterial/fungal strains (e.g., MIC values for E. coli or C. albicans).
- Mechanistic studies: Use fluorescence quenching or molecular docking (AutoDock Vina) to assess binding to targets like DNA gyrase or cytochrome P450 .
- Case Study: Analogous thiophene carboxamides showed genotoxicity via intercalation into DNA, validated by comet assays .
Q. How can researchers address contradictions in experimental data (e.g., unexpected byproducts in synthesis)?
- Methodology:
- Design of Experiments (DoE): Apply factorial designs (e.g., 2^k) to isolate variables like temperature, catalyst loading, or solvent polarity .
- Advanced Analytics: Use LC-MS/MS to trace byproduct formation pathways. For example, bromination at unintended positions may arise from incomplete regioselectivity .
- Resolution: Optimize reaction conditions (e.g., switch from Br2 to NBS for controlled bromination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
